molecular formula C8H16N2 B14904173 (2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine

(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine

Cat. No.: B14904173
M. Wt: 140.23 g/mol
InChI Key: JGZPQTXIRQOBFJ-UHFFFAOYSA-N
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Description

(2-Ethyl-2-azabicyclo[211]hexan-3-yl)methanamine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine typically involves the construction of the bicyclic framework followed by functionalization. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may be explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its compact and rigid framework allows for precise interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(2-ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine

InChI

InChI=1S/C8H16N2/c1-2-10-7-3-6(4-7)8(10)5-9/h6-8H,2-5,9H2,1H3

InChI Key

JGZPQTXIRQOBFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CC(C2)C1CN

Origin of Product

United States

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